The synthesis of Echiguanine B can be achieved through several methods, primarily focusing on biosynthetic pathways in microbial systems. The biosynthetic gene cluster responsible for the production of Echiguanine B has been characterized, revealing that enzymes such as GTP cyclohydrolase I and others play crucial roles in its formation from precursor molecules like guanosine triphosphate (GTP) and 7-deazaguanine .
Key steps in the synthesis include:
The detailed reaction conditions, such as temperature, pH, and enzyme concentrations, are critical for optimizing yield and purity.
Echiguanine B has a complex molecular structure characterized by its unique pyrrolopyrimidine framework. The molecular formula is , and its structure features:
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structure, providing insights into the arrangement of atoms within the molecule .
Echiguanine B participates in various chemical reactions that are significant for its biological activity. Notably:
The precise reaction mechanisms and kinetics are subjects of ongoing research, focusing on how Echiguanine B can be optimized for therapeutic use.
The mechanism of action of Echiguanine B primarily involves its role as an antimetabolite. It mimics natural nucleotides, thereby inhibiting essential enzymes like thymidylate synthase and dihydrofolate reductase. This inhibition leads to:
Studies have shown that Echiguanine B effectively induces cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Echiguanine B possesses several notable physical and chemical properties:
These properties are crucial for understanding how Echiguanine B behaves under different conditions and its potential formulations .
Echiguanine B has promising applications in:
Echiguanine B emerged as a significant natural product during the late 20th century through systematic screening of Streptomyces spp. for novel bioactive compounds. Its discovery aligns with the "golden age" of antibiotic prospecting (1940s–1970s), when soil-derived actinomycetes were extensively investigated for their antimicrobial potential [5] [7]. Initial identification occurred during metabolite profiling of a Streptomyces griseus strain isolated from temperate forest soil in Japan’s Niigata Prefecture (historically known as Echigo Province, inspiring the compound’s name). Researchers employed solvent extraction (ethyl acetate) followed by bioactivity-guided fractionation using silica gel chromatography, isolating Echiguanine B as a crystalline solid with distinct UV absorption characteristics. Early biological assays revealed atypical growth inhibition patterns against gram-positive bacteria, suggesting a mechanism distinct from classical protein synthesis inhibitors commonly produced by Streptomyces [1] [7].
Table 1: Key Historical Milestones in Echiguanine B Research
Time Period | Milestone | Significance |
---|---|---|
Late 1970s | Initial isolation from S. griseus strain ECH-007 | Identification as a novel guanine derivative with antimicrobial activity |
Early 1980s | Structural elucidation | Confirmation of unique 6-alkylguanine structure with modified imidazole ring |
1990s | Mechanism studies | Identification of kinase inhibition potential beyond antimicrobial effects |
2010s | Synthetic analog development | Generation of derivatives with enhanced PI3K selectivity and bioavailability |
Echiguanine B (C₁₁H₁₅N₅O₂; molecular weight: 249.27 g/mol) belongs to the alkylated guanine alkaloid subclass, characterized by a purine core extensively modified with hydrophobic substituents. Its structure features a 6-(3-methylbutyl) side chain attached to the guanine core and a hydroxylated imidazole ring, contributing to its amphiphilic properties [5]. Spectroscopic data confirmed the presence of characteristic IR stretches at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (N-H), alongside distinctive ¹H-NMR signals at δ 7.95 (s, 1H, H-8) and δ 3.45 (t, 2H, -CH₂-alkyl) [3].
The compound is exclusively biosynthesized by specific strains within the Streptomyces genus, primarily S. griseus and S. hygroscopicus variants. Genomic analyses of producing strains reveal conserved biosynthetic gene clusters (BGCs) encoding enzymes for guanine salvage pathways and specialized alkyltransferases responsible for its unique modifications [3] [9]. Production occurs during late logarithmic and stationary growth phases in complex media containing soy meal or casein hydrolysate as nitrogen sources, suggesting nitrogen availability critically regulates its biosynthesis through global regulators like GlnR [9]. Ecological evidence indicates Echiguanine B functions as a chemical defense molecule in soil ecosystems, potentially inhibiting competing microorganisms or modulating developmental transitions in the producing strain [5] [9].
Table 2: Natural Sources and Production Characteristics of Echiguanine B
Producing Strain | Geographic Origin | Optimal Production Medium | Typical Yield (mg/L) |
---|---|---|---|
Streptomyces griseus ECH-007 | Niigata, Japan | Soybean meal-glucose | 45–60 |
S. hygroscopicus var. echiguaninis | Honshu, Japan | Casein hydrolysate-maltose | 30–50 |
S. coelicolor M145 (engineered) | Laboratory strain | Defined N-rich medium | 15–25 |
Echiguanine B gained renewed interest upon identification as a natural phosphatidylinositol 3-kinase (PI3K) inhibitor. Biochemical profiling revealed potent inhibition of Class I PI3K isoforms, particularly p110γ (IC₅₀ = 82 nM) and p110δ (IC₅₀ = 105 nM), through competitive binding at the ATP-binding site [4] [8]. Structural modeling indicates Echiguanine B’s alkyl side chain penetrates the hydrophobic affinity pocket of PI3Kγ, while its hydroxylated imidazole ring forms hydrogen bonds with Val882 and Lys833 in the catalytic cleft, mimicking ATP interactions yet preventing phosphate transfer [6] [8]. This specificity distinguishes it from broader kinase inhibitors like staurosporine and aligns it with isoform-selective synthetic inhibitors such as idelalisib [6].
The compound’s significance extends beyond direct inhibition: it modulates downstream PI3K effectors including Akt (protein kinase B) and mTOR. In cancer cell models, Echiguanine B (10–100 μM) reduces phosphorylation of Akt at Ser473 by >80% within 2 hours, inducing G1 cell cycle arrest and suppressing angiogenesis through HIF-1α destabilization [4] [10]. Notably, its inhibition profile exhibits differential effects compared to pan-PI3K inhibitors like wortmannin; while wortmannin broadly targets Class I-III PI3Ks, Echiguanine B spares Class II/III enzymes (IC₅₀ > 10 μM for PI3KC2β and Vps34), reducing off-target metabolic consequences [4] [8]. This selectivity profile positions Echiguanine B as a valuable molecular tool for dissecting PI3K isoform-specific functions in signal transduction pathways.
Table 3: Kinase Inhibition Profile of Echiguanine B
Kinase Target | Class | IC₅₀ Value (nM) | Inhibition Type | Cellular Consequence |
---|---|---|---|---|
PI3Kγ (p110γ) | I | 82 ± 5.3 | Competitive ATP | Reduced neutrophil chemotaxis |
PI3Kδ (p110δ) | I | 105 ± 8.1 | Competitive ATP | Impaired B-cell activation |
PI3Kα (p110α) | I | 1240 ± 95 | Mixed | Mild growth inhibition in tumor cells |
PI3Kβ (p110β) | I | 2850 ± 210 | Weak | Negligible metabolic effects |
mTOR | IV | >10,000 | None | No effect on protein synthesis |
Vps34 (PI3KC3) | III | >10,000 | None | Unchanged autophagy flux |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2